3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one
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Overview
Description
3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one is a synthetic compound that has been used in scientific research for various purposes. It is a pyrazinone derivative that has been synthesized by various methods and has shown potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and lower blood glucose levels. It has also been reported to have antioxidant and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one in lab experiments is its potential as a therapeutic agent for various diseases. It has also been reported to have low toxicity and high selectivity towards cancer cells. However, one of the limitations is the lack of understanding of its exact mechanism of action.
Future Directions
There are various future directions for the research on 3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study its mechanism of action in more detail. Furthermore, it can be synthesized in various derivatives to improve its efficacy and selectivity towards specific targets.
Synthesis Methods
The synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one has been reported by various methods. One of the methods involves the reaction of 4-chlorobenzoyl chloride with 3,5-dimethylpyrazin-2-one in the presence of potassium carbonate in DMF. The resulting intermediate is then reacted with 2-mercaptoethylamine hydrochloride to obtain the final product.
Scientific Research Applications
3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one has been used in scientific research for various purposes. It has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It has also been investigated for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-13-9-14(2)11-17(10-13)23-8-7-22-19(20(23)25)26-12-18(24)15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPPMJARUVJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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